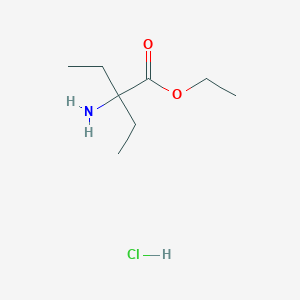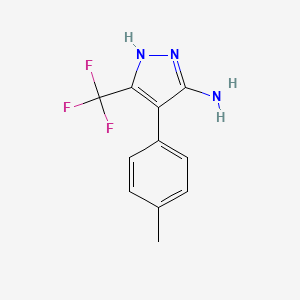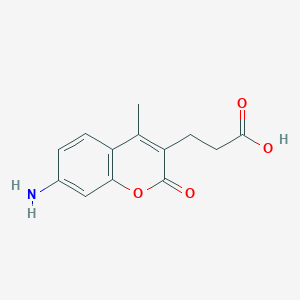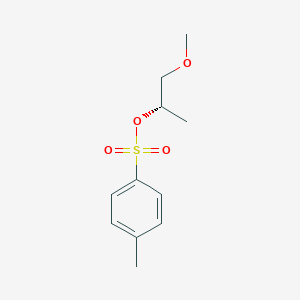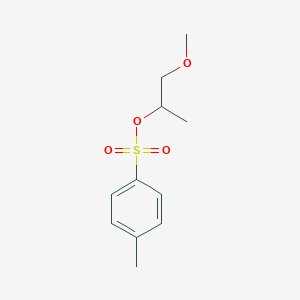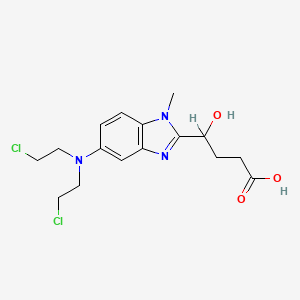
gamma-Hydroxy bendamustine
Übersicht
Beschreibung
Gamma-Hydroxy bendamustine is a derivative of bendamustine, an antineoplastic nitrogen mustard agent used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . Bendamustine itself is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules, leading to cell death . This compound retains similar properties and is one of the active metabolites of bendamustine .
Wirkmechanismus
Target of Action
Gamma-Hydroxy Bendamustine, also known as Bendamustine M3, primarily targets DNA in both active and quiescent cells . It is particularly effective against indolent B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .
Mode of Action
Bendamustine M3 is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This unique mechanism of action sets it apart from other alkylating agents .
Biochemical Pathways
The biochemical pathways affected by Bendamustine M3 involve DNA damage stress responses, apoptosis, inhibition of mitotic checkpoints, and induction of mitotic catastrophe . The compound’s ability to form covalent bonds with DNA bases disrupts the normal function of DNA, leading to cell death .
Pharmacokinetics
Bendamustine M3 is produced via the CYP1A2 pathway . The plasma concentration-time profile of Bendamustine follows a triphasic pattern, with a very rapid distribution and intermediate phases followed by a slow terminal decline . The effective half-life is about 40 minutes . Bendamustine m3 and another active metabolite, n-desmethyl-bendamustine (m4), are generally found at low levels relative to the parent compound .
Result of Action
The molecular and cellular effects of Bendamustine M3’s action include DNA damage, disruption of cell cycle progression, and induction of cell death . It has been shown to have a cytotoxic activity similar to the parent compound, Bendamustine .
Action Environment
The action, efficacy, and stability of Bendamustine M3 can be influenced by various environmental factors. For instance, the rate of formation for both Bendamustine M3 and M4 metabolites correlates with the activity of CYP1A2 . Therefore, factors that affect the activity of CYP1A2 could potentially influence the action of Bendamustine M3.
Vorbereitungsmethoden
The preparation of gamma-Hydroxy bendamustine involves the hydroxylation of bendamustine. This process can be catalyzed by the enzyme CYP1A2, which facilitates the conversion of bendamustine to its gamma-hydroxy form . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Gamma-Hydroxy bendamustine undergoes several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form more complex derivatives.
Reduction: The hydroxyl group can be reduced back to its original form, bendamustine.
Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gamma-Hydroxy bendamustine has several scientific research applications:
Biology: It is studied for its role in cellular processes and its effects on DNA crosslinking and apoptosis.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of bendamustine in cancer patients
Industry: It is used in the production of bendamustine-based pharmaceuticals and in quality control processes.
Vergleich Mit ähnlichen Verbindungen
Gamma-Hydroxy bendamustine is similar to other alkylating agents such as:
N-desmethyl-bendamustine: Another active metabolite of bendamustine with similar cytotoxic properties.
Mechlorethamine: A nitrogen mustard derivative with a similar mechanism of action.
Cyclophosphamide: An alkylating agent used in chemotherapy with a different metabolic pathway.
What sets this compound apart is its unique combination of alkylating and antimetabolite properties, which contribute to its effectiveness in treating certain types of cancer .
Eigenschaften
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O3/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24/h2-3,10,14,22H,4-9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYWLSZJZNELNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138238-08-0 | |
| Record name | gamma-Hydroxy bendamustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138238080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .GAMMA.-HYDROXY BENDAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5NNC1X8FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)
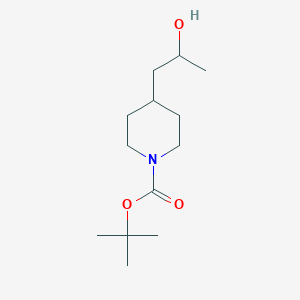
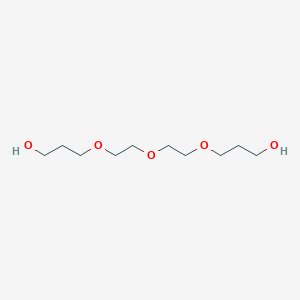
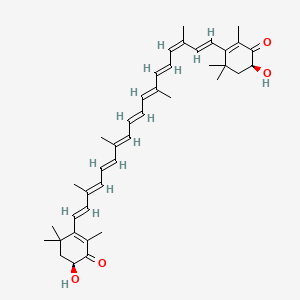
![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)



